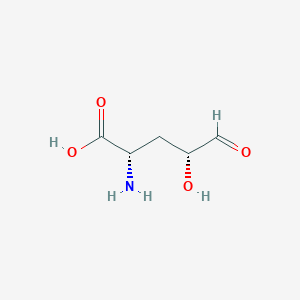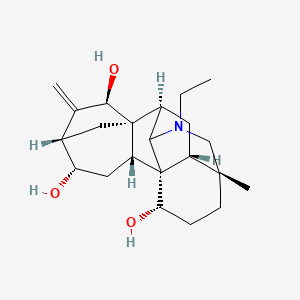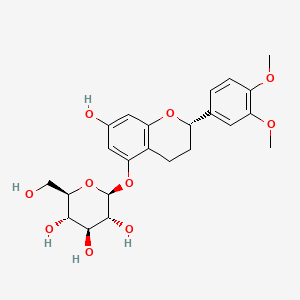
BMY-7378
Descripción general
Descripción
BMY-7378: es un compuesto químico conocido por su papel como antagonista selectivo del receptor alfa 1D-adrenérgico y un agonista parcial del receptor 5-HT1A . Se ha estudiado ampliamente por sus propiedades farmacológicas y posibles aplicaciones terapéuticas.
Aplicaciones Científicas De Investigación
Química: BMY-7378 se utiliza como herramienta de investigación para estudiar las interacciones del receptor alfa 1D-adrenérgico y el receptor 5-HT1A. Ayuda a comprender las afinidades de unión y los perfiles farmacológicos de estos receptores .
Biología: En la investigación biológica, this compound se utiliza para investigar las funciones fisiológicas y patológicas del receptor alfa 1D-adrenérgico y el receptor 5-HT1A. Ayuda a dilucidar las vías de señalización y las respuestas celulares mediadas por estos receptores .
Medicina: this compound tiene posibles aplicaciones terapéuticas en el tratamiento de afecciones relacionadas con el sistema nervioso central, como la ansiedad y la depresión, debido a su interacción con el receptor 5-HT1A .
Industria: Si bien sus aplicaciones industriales son limitadas, this compound sirve como un compuesto de referencia en el desarrollo de nuevos fármacos dirigidos al receptor alfa 1D-adrenérgico y el receptor 5-HT1A.
Mecanismo De Acción
Blancos Moleculares y Vías: BMY-7378 ejerce sus efectos principalmente a través de su interacción con el receptor alfa 1D-adrenérgico y el receptor 5-HT1A . Como antagonista selectivo del receptor alfa 1D-adrenérgico, inhibe la actividad del receptor, lo que lleva a varios efectos fisiológicos. Como agonista parcial del receptor 5-HT1A, modula la señalización de la serotonina, que es crucial para la regulación del estado de ánimo y otras funciones del sistema nervioso central .
Análisis Bioquímico
Biochemical Properties
8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a partial agonist at the 5-HT1A serotonin receptor and as a selective antagonist at the α1D-adrenoceptor . These interactions are crucial for its biochemical activity, influencing neurotransmission and vascular regulation.
Cellular Effects
The effects of 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione on cellular processes are profound. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the 5-HT1A receptor can modulate serotonin signaling, affecting mood and anxiety levels . Additionally, its antagonistic action on the α1D-adrenoceptor can influence vascular smooth muscle contraction, impacting blood pressure regulation .
Molecular Mechanism
At the molecular level, 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione exerts its effects through specific binding interactions with biomolecules. It binds to the 5-HT1A receptor, partially activating it, which leads to downstream signaling cascades that influence neurotransmitter release and neuronal excitability . Its antagonistic action on the α1D-adrenoceptor involves blocking the receptor, preventing the usual adrenergic signaling that leads to vasoconstriction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure in in vitro and in vivo studies has revealed sustained effects on neurotransmission and vascular regulation .
Dosage Effects in Animal Models
The effects of 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione vary with different dosages in animal models. At lower doses, it can effectively modulate serotonin signaling and vascular tone without significant adverse effects . At higher doses, toxic effects such as drowsiness, ataxia, and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations involving cytochrome P450 enzymes . These metabolic processes can influence its bioavailability and efficacy. The compound’s metabolites may also contribute to its overall pharmacological effects .
Transport and Distribution
The transport and distribution of 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione within cells and tissues are mediated by specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert central nervous system effects . Additionally, its distribution within the vascular system is facilitated by plasma proteins that bind and transport it to target tissues .
Subcellular Localization
Subcellular localization of 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione is crucial for its activity. The compound is primarily localized in the cytoplasm and can accumulate in specific organelles such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct it to these compartments, where it can interact with its molecular targets .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de BMY-7378 implica la reacción de 8-(2-cloroetil)-8-azaspiro[4.5]decano-7,9-diona con 1-(2-metoxifenil)-piperazina . La reacción suele tener lugar en condiciones controladas para asegurar la formación del producto deseado.
Métodos de Producción Industrial: Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, la síntesis generalmente sigue los mismos principios que la síntesis de laboratorio, con escalado de las condiciones de reacción y optimización para rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones: BMY-7378 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto.
Sustitución: Las reacciones de sustitución, particularmente las que involucran el anillo de piperazina, son comunes.
Reactivos y Condiciones Comunes:
Oxidación: Agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la sustitución deseada.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir diferentes cetonas o alcoholes, mientras que la sustitución puede introducir varios grupos funcionales.
Comparación Con Compuestos Similares
Compuestos Similares:
Buspirona: Otro agonista parcial del receptor 5-HT1A, utilizado principalmente como ansiolítico.
Unicidad: this compound es único debido a su antagonismo selectivo del receptor alfa 1D-adrenérgico y el agonismo parcial del receptor 5-HT1A. Esta doble actividad lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22/h2-3,6-7H,4-5,8-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYCFGDXLUPJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943430 | |
| Record name | 8-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21102-94-3 | |
| Record name | 8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21102-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bmy 7378 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021102943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMY-7378 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08EI0K81OL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BMY-7378 primarily interacts with α1-adrenergic receptors (α1-ARs), specifically showing high affinity for the α1D subtype. [, , , ] This interaction leads to the blockade of α1D-AR signaling pathways. [, , , ] Additionally, this compound exhibits partial agonist activity at serotonin 5-HT1A receptors. [, , ] This dual activity profile contributes to its complex pharmacological effects.
ANone: While the provided abstracts do not detail spectroscopic data, they clearly state the full chemical name: 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione. The molecular formula and weight are not explicitly mentioned.
ANone: The provided research focuses primarily on the biological activity and pharmacological properties of this compound. Information regarding its material compatibility and stability under various conditions is not available in these studies.
ANone: The available research focuses on this compound's activity as a receptor ligand, specifically targeting α1-ARs and 5-HT1A receptors. There is no mention of catalytic properties or applications in the provided studies.
ANone: The provided studies primarily utilize in vitro and in vivo experimental approaches to investigate this compound. They do not mention the use of computational chemistry, modeling, simulations, calculations, or QSAR models.
ANone: The provided research primarily focuses on the biological activity and pharmacological characterization of this compound. Information on its stability under various conditions and formulation strategies is not discussed.
ANone: The studies primarily focus on the scientific and pharmacological aspects of this compound. They do not discuss SHE regulations or related practices.
A: While detailed ADME data is not provided in these studies, some insights into the in vivo activity of this compound can be gleaned. For instance, this compound effectively antagonizes the effects of α1D-AR agonists in various animal models. [, , , , ] It also displays a prolonged hypotensive effect after oral administration in spontaneously hypertensive rats, suggesting favorable pharmacokinetic properties for this indication. [] Additionally, central administration of this compound induces hypothermia and influences hormone secretion, indicating its ability to cross the blood-brain barrier. [, ]
A: this compound demonstrates efficacy in various in vitro and in vivo models. It effectively antagonizes alpha1D-adrenoceptor-mediated contractions in isolated arteries from different species. [, , , , , , , , ] Studies utilizing animal models show that this compound can influence blood pressure, hormone levels, and behavioral responses, indicating its potential in cardiovascular and central nervous system disorders. [, , ]
ANone: The provided research on this compound doesn't delve into resistance mechanisms or cross-resistance with other compounds or drug classes.
ANone: The provided research primarily focuses on characterizing this compound's receptor interactions and pharmacological effects. There is no mention of specific drug delivery or targeting strategies employed in these studies.
ANone: The research papers do not discuss any biomarkers or diagnostic tools specifically related to this compound treatment or its effects.
A: The research utilized various methods including radioligand binding assays, [3H]prazosin binding studies, reverse transcription-polymerase chain reaction (RT-PCR), Western blot analysis, immunofluorescence techniques, fluorescence assays, and measurement of NO and cGMP levels. [, , , , , , , ] These techniques helped determine receptor binding affinities, mRNA expression levels, protein localization, and second messenger responses.
ANone: The research primarily focuses on the biological and pharmacological aspects of this compound. There is no information available in these studies about its environmental impact or degradation pathways.
ANone: The provided research papers do not mention any specific studies focusing on the dissolution rate or solubility of this compound in various media.
ANone: While the provided abstracts do not detail the specific validation procedures for each analytical method, it's important to note that scientific rigor generally necessitates method validation to ensure accuracy, precision, and specificity of the employed techniques.
ANone: The research focuses on exploring the scientific facets of this compound, and information regarding quality control and assurance practices during its development, manufacturing, or distribution is not included.
ANone: The research papers primarily focus on this compound's interaction with adrenergic and serotonergic receptors. Information concerning its immunogenicity or potential to elicit immunological responses is not discussed in these studies.
ANone: The research does not provide details on this compound's interactions with drug transporters or any strategies to modulate these potential interactions.
ANone: The available research on this compound does not provide information about its interactions with drug-metabolizing enzymes or its potential to induce or inhibit their activity.
ANone: The studies primarily focus on this compound's interactions with specific receptors and its pharmacological effects. There is no discussion on its broader biocompatibility or its potential for biodegradation.
A: The studies utilize various antagonists and agonists to investigate and compare their effects on α1-adrenergic and 5-HT1A receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These comparisons offer insights into potential alternatives or substitutes based on their receptor selectivity and pharmacological profiles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















